4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Overview
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with the molecular formula C8H8ClNO It is characterized by a cyclopenta[b]pyridine core structure, which is a bicyclic system containing both a pyridine and a cyclopentane ring
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are currently unknown. This compound is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids
Mode of Action
Cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with their targets in a variety of ways to induce changes in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like manganese dioxide or tert-butyl hydroperoxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the chloro and hydroxyl substituents.
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but without the hydroxyl group.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both chloro and hydroxyl substituents, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBZGCVWSXMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719219 | |
Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126053-15-4 | |
Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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